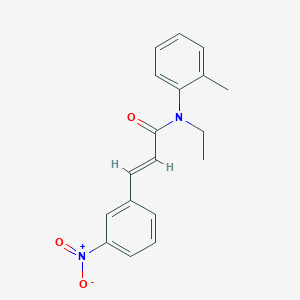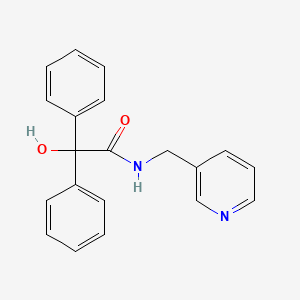![molecular formula C22H20N2O2 B5731193 N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide, also known as PEBC, is a chemical compound that has gained significant attention in the field of scientific research. PEBC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mecanismo De Acción
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide inhibits PARP, which is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and the activation of cell death pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, and has been extensively studied in preclinical models. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in vivo, which can make dosing challenging. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide. One area of interest is the development of more potent and specific PARP inhibitors, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
Métodos De Síntesis
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the reaction of the resulting product with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form this compound.
Aplicaciones Científicas De Investigación
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has been extensively studied in the field of cancer research, as PARP inhibitors have shown promise in the treatment of various cancers. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of breast cancer, ovarian cancer, and other solid tumors.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2-phenylethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-21(19-12-5-2-6-13-19)24-26-22(25)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWCUGPUDYYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)


![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)
